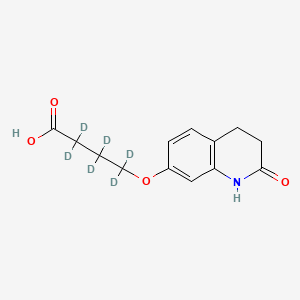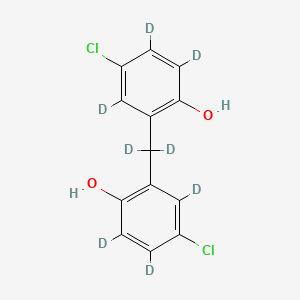
Fenoxycarb-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenoxycarb-13C6 is a stable isotope-labeled version of fenoxycarb, a carbamate insect growth regulator. Fenoxycarb is known for its role as a juvenile hormone agonist, which means it mimics the action of natural juvenile hormones in insects, disrupting their growth and development . The incorporation of carbon-13 isotopes into fenoxycarb allows for detailed studies in various scientific fields, including pharmacokinetics and metabolic profiling.
Méthodes De Préparation
The synthesis of Fenoxycarb-13C6 involves the incorporation of carbon-13 isotopes into the fenoxycarb molecule. This process typically requires specialized reagents and conditions to ensure the stable incorporation of the isotopes. The industrial production of this compound follows similar synthetic routes as fenoxycarb but with the addition of carbon-13 labeled precursors . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Fenoxycarb-13C6, like its unlabeled counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fenoxycarb can lead to the formation of phenolic compounds, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Fenoxycarb-13C6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for studying reaction mechanisms and metabolic pathways . In biology, it helps in understanding the effects of juvenile hormone analogs on insect development and behavior . In medicine, this compound is used in pharmacokinetic studies to track the distribution and metabolism of fenoxycarb in the body . Industrially, it is employed in the development of new insecticides and pest control strategies .
Mécanisme D'action
Fenoxycarb-13C6 exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insects from reaching maturity . This leads to the inhibition of metamorphosis and reproduction, effectively controlling insect populations. The molecular targets involved include juvenile hormone receptors and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Fenoxycarb-13C6 is unique due to its stable isotope labeling, which allows for detailed studies that are not possible with unlabeled compounds. Similar compounds include other juvenile hormone analogs like methoprene and pyriproxyfen. While these compounds also act as juvenile hormone agonists, this compound’s isotope labeling provides additional insights into its pharmacokinetics and metabolic profiles.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
307.29 g/mol |
Nom IUPAC |
ethyl N-[2-[4-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i3+1,4+1,5+1,6+1,7+1,15+1 |
Clé InChI |
HJUFTIJOISQSKQ-GPRCWHICSA-N |
SMILES isomérique |
CCOC(=O)NCCOC1=CC=C(C=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
SMILES canonique |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


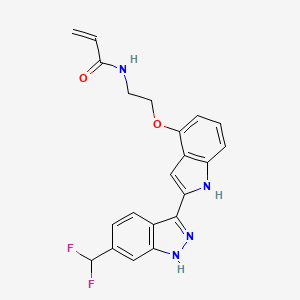
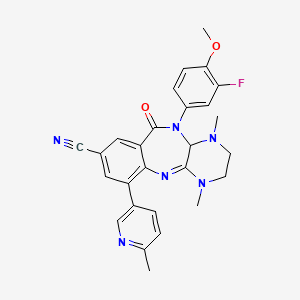
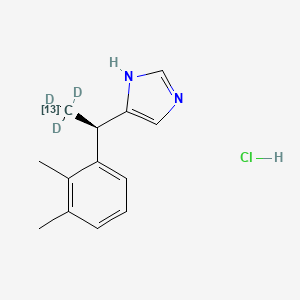
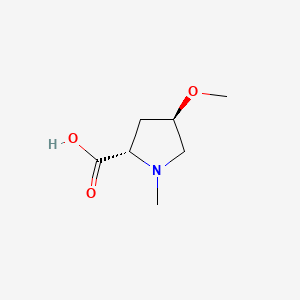
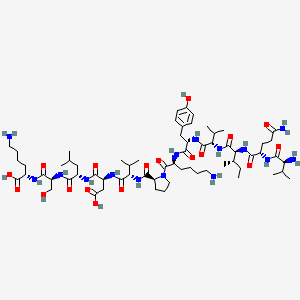
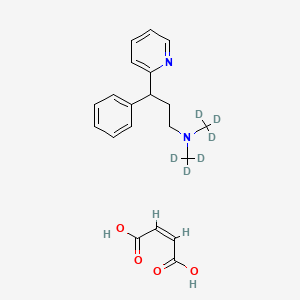
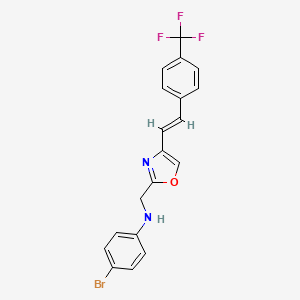
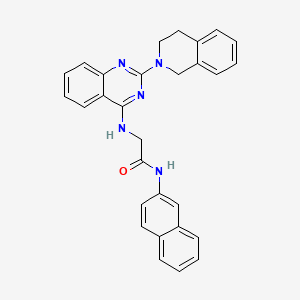
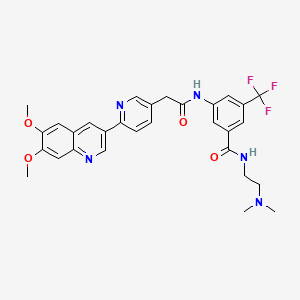
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)

